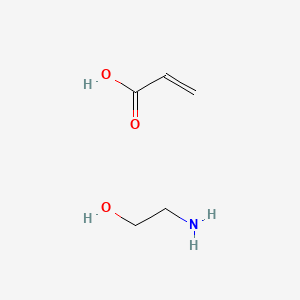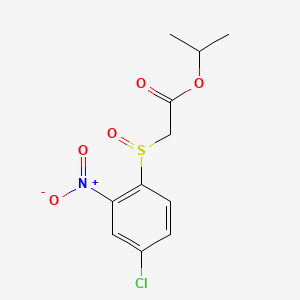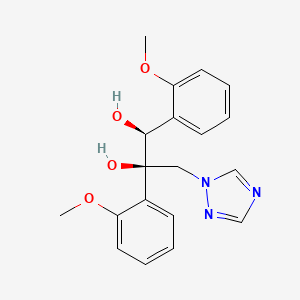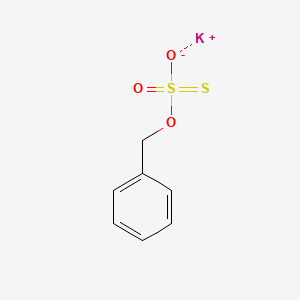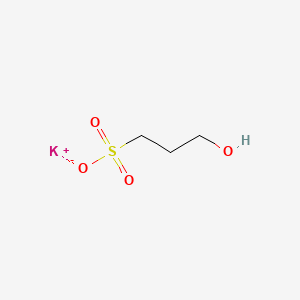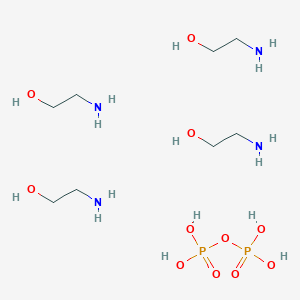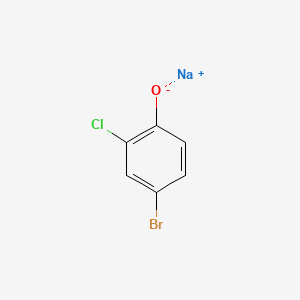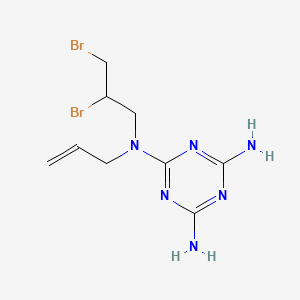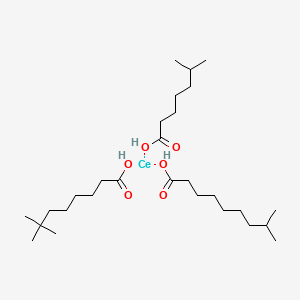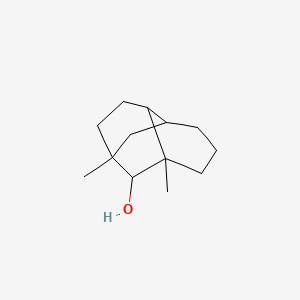
Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol is a chemical compound with the molecular formula C13H22O. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) and a bicyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol typically involves the hydrogenation of 1,6-dimethylnaphthalene. The process includes the following steps:
Hydrogenation: 1,6-dimethylnaphthalene is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous hydrogenation and hydroxylation in large reactors, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to remove the hydroxyl group, forming decahydro-1,6-dimethylnaphthalene, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens, amines, or ethers using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7), and sulfuric acid (H2SO4).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for halogenation, ammonia (NH3) for amination, and alkyl halides for etherification.
Major Products Formed
Oxidation: Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-one (ketone) or decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-carboxylic acid (carboxylic acid).
Reduction: Decahydro-1,6-dimethylnaphthalene.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological processes, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Decahydro-1,6-dimethylnaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.
Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-carboxylic acid: Contains a carboxylic acid group, making it more acidic and reactive in different chemical environments.
Uniqueness
Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol is unique due to its specific hydroxyl group placement, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
93940-35-3 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
1,3-dimethyltricyclo[5.3.1.03,8]undecan-2-ol |
InChI |
InChI=1S/C13H22O/c1-12-7-5-10-9(8-12)4-3-6-13(10,2)11(12)14/h9-11,14H,3-8H2,1-2H3 |
Clé InChI |
WDSGBNZSINBPCJ-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C(C1)CCCC3(C2O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid](/img/structure/B12667834.png)

